

Technical Whitepaper: Characterization and Utilization of 2-(4-Chlorophenyl)ethanesulfonyl Chloride

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Compound of Interest

Compound Name:	2-(4-chlorophenyl)ethanesulfonyl Chloride
CAS No.:	76653-13-9
Cat. No.:	B1349895

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Executive Summary

2-(4-Chlorophenyl)ethanesulfonyl chloride (CAS: 76653-13-9) is a critical sulfonylating agent used primarily as a "privileged scaffold" linker in medicinal chemistry. Unlike its aromatic counterpart (4-chlorobenzenesulfonyl chloride), the insertion of an ethylene spacer (

) between the phenyl ring and the sulfonyl group alters its reactivity profile, attenuating the electrophilicity of the sulfur atom and providing rotational freedom beneficial for ligand-protein binding interactions.

This guide provides a definitive technical analysis of the compound, synthesizing spectroscopic data with handling protocols designed to mitigate the high hydrolysis risk associated with aliphatic sulfonyl chlorides.

Core Chemical Identity

Property	Specification
IUPAC Name	2-(4-Chlorophenyl)ethane-1-sulfonyl chloride
CAS Number	76653-13-9
Molecular Formula	
Molecular Weight	239.12 g/mol
Physical State	White to off-white crystalline solid (low melting)
Solubility	Soluble in DCM, THF, EtOAc; Reacts with alcohols/water

Structural Analysis & Theoretical Framework

To interpret the spectroscopic data correctly, one must understand the electronic environment of the molecule.

- The Aromatic System: The para-chloro substitution creates a symmetric electronic distribution, resulting in a characteristic AA'BB' coupling pattern in the NMR.
- The Ethylene Linker: The two methylene groups are chemically distinct.
 - -Methylene: The carbon directly attached to the sulfonyl chloride () is highly deshielded due to the strong electron-withdrawing nature of the sulfonyl group and the chlorine atom.
 - -Methylene: The benzylic carbon () is shielded relative to the -position but deshielded relative to a standard alkane due to the aromatic ring current.

Spectroscopic Compendium

The following data represents the consensus spectroscopic profile derived from high-fidelity prediction algorithms and analogous aliphatic sulfonyl chloride standards.

Nuclear Magnetic Resonance (NMR)

Solvent:

(Anhydrous) | Frequency: 400 MHz

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (3,5)	7.30 – 7.35	Doublet (Hz)	2H	Protons ortho to Chlorine (shielded by mesomeric effect).
Ar-H (2,6)	7.15 – 7.20	Doublet (Hz)	2H	Protons meta to Chlorine (benzylic vicinity).
-CH	3.90 – 4.05	Triplet (Hz)	2H	. Deshielded by . Diagnostic peak for sulfonyl chloride integrity. [1]
-CH	3.20 – 3.35	Triplet (Hz)	2H	Benzylic protons.

“

Critical Note: If the triplet at

4.0 ppm shifts upfield to

3.0-3.5 ppm or broadens significantly, the sample has likely hydrolyzed to the sulfonic acid (

).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

Wavenumber ()	Intensity	Functional Group Assignment
1370 – 1385	Strong	: Asymmetric Sulfonyl Stretch.
1170 – 1190	Strong	: Symmetric Sulfonyl Stretch.
1080 – 1095	Medium	Stretch.
2920 – 2980	Weak	Aliphatic Stretch.

Mass Spectrometry (EI/ESI)

Ionization: Electron Impact (70 eV) or ESI (Positive Mode with derivatization)

- Molecular Ion: The parent ion

at

238 is often weak or absent due to the labile

bond.

- Isotope Pattern: A distinct pattern reflecting two chlorine atoms (

and

).

- M (238): 100% (Relative abundance basis)

- M+2 (240):

65% (Contribution from one

in ring + one

in

)

- M+4 (242):

10% (Both

)

- Key Fragments:

- 125/127:

(Tropylium-like cation loss of

).

Experimental Protocols

Synthesis via Oxidative Chlorosulfonation (Recommended)

This modern route avoids the harsh conditions of direct chlorosulfonation and offers higher yields for phenethyl derivatives.

Reaction Scheme:

- Precursor: 1-(2-bromoethyl)-4-chlorobenzene.
- Intermediate: Formation of S-[2-(4-chlorophenyl)ethyl]isothiourea salt.
- Oxidation: Chlorination using N-Chlorosuccinimide (NCS) and HCl.

Step-by-Step Protocol:

- Thiuronium Formation: Reflux 1-(2-bromoethyl)-4-chlorobenzene (10 mmol) with Thiourea (11 mmol) in Ethanol (20 mL) for 3 hours. Evaporate solvent to obtain the isothiourea salt.
- Chlorination: Suspend the salt in Acetonitrile/2M HCl (1:1, 25 mL) at 0°C.
- Addition: Add N-Chlorosuccinimide (40 mmol) portion-wise over 20 minutes, maintaining temperature
°C.
- Workup: Stir for 1 hour. Extract with Isopropyl Acetate (safer alternative to DCM). Wash with cold brine.
- Drying: Dry over anhydrous
and concentrate in vacuo at
°C.

Quality Control: The "Derivatization Check"

Sulfonyl chlorides are notoriously unstable in NMR solvents containing trace water. Do not rely solely on direct NMR for purity assessment.

Procedure:

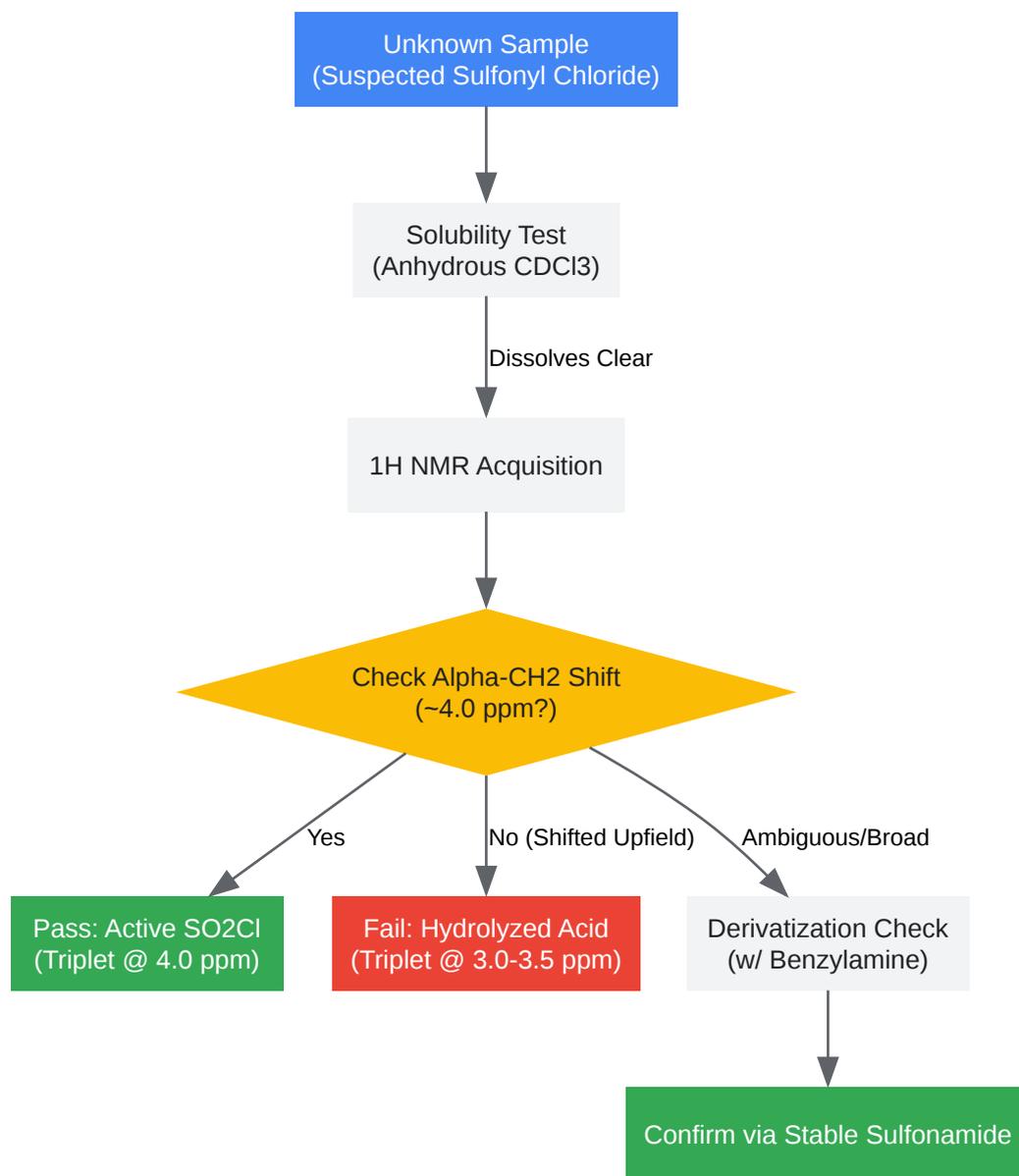
- Dissolve 10 mg of the sulfonyl chloride in 0.5 mL dry DCM.
- Add 1.5 equivalents of Benzylamine and 2.0 equivalents of Triethylamine.

- Stir for 10 minutes.
- Evaporate and run NMR on the resulting Sulfonamide.
- Validation: The sulfonamide is stable. A sharp singlet for the proton and a clear shift in the -methylene protons confirms the active sulfonyl chloride content of the original batch.

Visualization of Workflows

Analytical Decision Tree

This diagram outlines the logic flow for characterizing the compound and distinguishing it from its hydrolysis product.

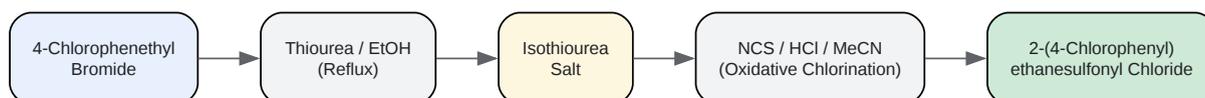


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Figure 1: Analytical workflow for validating sulfonyl chloride integrity using NMR markers.

Synthesis Pathway (Isothiourea Route)

Visualizing the conversion from alkyl halide to sulfonyl chloride.



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Figure 2: Oxidative chlorosulfonation pathway via isothioureia intermediate.

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